molecular formula C11H11F3O B8172985 2-Methyl-4-(2,2,2-trifluoroethoxy)-1-vinylbenzene

2-Methyl-4-(2,2,2-trifluoroethoxy)-1-vinylbenzene

Cat. No.: B8172985
M. Wt: 216.20 g/mol
InChI Key: YDKPAMOJSNTDMP-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,2,2-trifluoroethoxy)-1-vinylbenzene is an organic compound characterized by the presence of a trifluoroethoxy group attached to a methyl-substituted vinylbenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,2,2-trifluoroethoxy)-1-vinylbenzene typically involves the reaction of 2-methyl-4-hydroxy-1-vinylbenzene with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,2,2-trifluoroethoxy)-1-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Compounds with substituted trifluoroethoxy groups.

Scientific Research Applications

2-Methyl-4-(2,2,2-trifluoroethoxy)-1-vinylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluoroethoxy group.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,2-trifluoroethoxy)-1-vinylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline
  • 2-Methyl-4-(2,2,2-trifluoroethoxy)methoxybenzene

Uniqueness

2-Methyl-4-(2,2,2-trifluoroethoxy)-1-vinylbenzene is unique due to the presence of both a vinyl group and a trifluoroethoxy group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications where these characteristics are advantageous.

Properties

IUPAC Name

1-ethenyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-3-9-4-5-10(6-8(9)2)15-7-11(12,13)14/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKPAMOJSNTDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)(F)F)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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